molecular formula C23H23F2N3O2 B2454058 4-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide CAS No. 877633-15-3

4-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide

Cat. No. B2454058
CAS RN: 877633-15-3
M. Wt: 411.453
InChI Key: ITXOXRCQUXWSMK-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its various applications. This compound is commonly referred to as 'compound X' and has been widely studied for its potential use in medicinal chemistry.

Scientific Research Applications

Neuroimaging Applications

  • PET Radioligand for Neuropsychiatric Disorders : A study by García et al. (2014) described the development of N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as PET radioligands. These compounds, including analogs related to 4-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide, demonstrated potential for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders due to their high brain uptake, slow brain clearance, and stability to defluorination (García et al., 2014).

Antimicrobial Applications

  • Antimicrobial Activity : Mishra and Chundawat (2019) synthesized a series of compounds including 1-(benzo[b]thiophen-4-yl)-4-(2-(oxo, hydroxy, and fluoro)-2-phenylethyl) piperazine and 1-(benzo[d]isothiazole-3-yl)-4-(2-(oxo, hydroxy, and fluoro)-2-phenylethyl)-piperazine derivatives. Some of these compounds showed potent activity against gram-negative bacterial strains and fungal strains, indicating potential antimicrobial applications (Mishra & Chundawat, 2019).

Alzheimer's Disease Research

  • Potential Therapeutic Agents for Alzheimer’s Disease : Hussain et al. (2016) synthesized a series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides, aiming to develop therapeutic agents for Alzheimer's disease. One of the compounds demonstrated excellent IC50 value, indicating a potential for treatment (Hussain et al., 2016).

Drug Design and Synthesis

  • Drug Design for Various Disorders : Various studies have explored the synthesis and pharmacological evaluation of similar compounds for potential applications in treating disorders like depression, anxiety, and drug addiction. For instance, Kumar et al. (2017) synthesized novel compounds with antidepressant and antianxiety activity, and Lewis et al. (2003) studied derivatives for their binding properties to dopamine and serotonin transporters (Kumar et al., 2017); (Lewis et al., 2003).

Molecular Docking and Structural Studies

  • Molecular Docking and Structural Analysis : Studies like the one by Balaraju et al. (2019) have conducted molecular docking studies on piperazine-1-yl-1H-indazole derivatives to explore their medicinal chemistry applications, and Moreno-Fuquen et al. (2019) have focused on the synthesis and theoretical studies of structurally related compounds (Balaraju et al., 2019); (Moreno-Fuquen et al., 2019).

properties

IUPAC Name

4-fluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F2N3O2/c24-18-9-7-17(8-10-18)23(29)26-16-21(22-6-3-15-30-22)28-13-11-27(12-14-28)20-5-2-1-4-19(20)25/h1-10,15,21H,11-14,16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXOXRCQUXWSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C3=CC=C(C=C3)F)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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